2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a diazepane ring, and a benzothiazole ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Diazepanes are seven-membered heterocyclic compounds containing nitrogen. Benzothiazoles consist of a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. For example, the pyrimidine ring might undergo reactions similar to other pyrimidines, such as substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Mechanism of Action
Target of Action
The compound “2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole” is a derivative of pyrimidine . Pyrimidine derivatives are known to be used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . Therefore, the primary targets of this compound could be the enzymes or proteins involved in the fungal cell wall synthesis or other vital processes of the fungal cells.
Mode of Action
These compounds typically interact with their targets by binding to the active sites of enzymes or proteins, thereby inhibiting their function and leading to the death of the fungal cells .
Biochemical Pathways
The affected biochemical pathways would likely involve the synthesis of essential components of the fungal cell. By inhibiting the enzymes or proteins involved in these pathways, the compound prevents the growth and proliferation of the fungal cells .
Pharmacokinetics
Like other pyrimidine derivatives, it is expected to have good bioavailability and be metabolized by the liver before being excreted .
Result of Action
The result of the compound’s action would be the inhibition of fungal growth and proliferation. This is achieved by disrupting the normal functioning of the fungal cells, leading to their death .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, extreme pH or temperature conditions could potentially affect the stability and efficacy of the compound. Additionally, the presence of other substances could either enhance or inhibit its action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5S/c1-2-13-15(21)17(23-10-22-13)25-4-3-5-26(7-6-25)18-24-16-12(20)8-11(19)9-14(16)27-18/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVHMRQFXGNMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.